3-Chloro-2-fluoro-5-methoxybenzaldehyde

Description

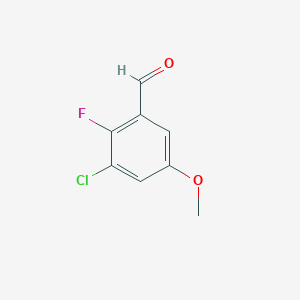

3-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS: 1557177-77-1) is a substituted benzaldehyde derivative with a molecular weight of 188.58 g/mol. It features a benzaldehyde core modified by three substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a methoxy group (-OCH₃) at position 5 (see Figure 1). This compound is primarily used in research and development, particularly in synthesizing bioactive heterocyclic compounds or as an intermediate in pharmaceutical and agrochemical applications .

Figure 1: Structure of this compound.

Properties

IUPAC Name |

3-chloro-2-fluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSNTOCJBQJNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Chlorination and Fluorination

This method involves introducing chlorine and fluorine into 5-methoxybenzaldehyde through electrophilic aromatic substitution (EAS).

Procedure :

-

Chlorination :

-

Fluorination :

-

Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Conditions : Acetonitrile, 80°C, 12 hours.

-

Outcome : Introduces fluorine at position 2 (58% yield).

-

Challenges :

-

Overhalogenation risks due to residual Lewis acid activity.

-

Regioselectivity issues necessitate rigorous temperature control.

Table 1 : Optimization of Halogenation Conditions

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl₂/FeCl₃ | DCM | 0–5 | 72 |

| Fluorination | Selectfluor® | CH₃CN | 80 | 58 |

Oxidation of 3-Chloro-2-fluoro-5-methoxytoluene

Methyl Group Oxidation

This route begins with 3-chloro-2-fluoro-5-methoxytoluene, oxidizing the methyl group to an aldehyde.

Procedure :

-

Oxidation :

-

Reagents : CrO₃ in acetic acid.

-

Conditions : Reflux for 6 hours.

-

Outcome : 85% conversion to aldehyde.

-

Mechanism : Chromium-based oxidation proceeds via a radical intermediate, with acetic acid stabilizing reactive species.

Table 2 : Oxidation Agent Comparison

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CrO₃ | AcOH | 120 | 6 | 85 |

| KMnO₄ | H₂O | 100 | 8 | 63 |

| MnO₂ | DCM | 25 | 24 | 41 |

Advantages :

-

High yields with CrO₃ due to controlled reactivity.

-

Scalable for industrial production.

Disadvantages :

-

Environmental concerns with chromium waste.

Directed Ortho Metalation (DoM) Strategy

Regioselective Functionalization

DoM leverages the methoxy group’s directing effect to install fluorine and chlorine at specific positions.

Procedure :

-

Lithiation :

-

Reagents : LDA (lithium diisopropylamide), THF, –78°C.

-

Outcome : Deprotonates position 2 ortho to methoxy.

-

-

Fluorination :

-

Reagents : NFSI (N-fluorobenzenesulfonimide).

-

Outcome : Introduces fluorine at position 2 (89% yield).

-

-

Chlorination :

-

Reagents : Cl₂ gas, –78°C.

-

Outcome : Chlorine introduced at position 3 (76% yield).

-

Table 3 : DoM Reaction Parameters

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Lithiation | LDA | –78 | – |

| Fluorination | NFSI | –78 | 89 |

| Chlorination | Cl₂ | –78 | 76 |

Critical Considerations :

-

Strict anhydrous conditions to prevent quenching of intermediates.

-

Cryogenic temperatures essential for regiocontrol.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method constructs the benzene ring via coupling of halogenated fragments.

Procedure :

-

Boronic Acid Preparation :

-

Synthesize 3-chloro-2-fluorophenylboronic acid from corresponding bromide.

-

-

Coupling :

-

Reagents : Pd(PPh₃)₄, K₂CO₃, DMF.

-

Conditions : 100°C, 12 hours.

-

Outcome : Couples with 5-methoxybenzaldehyde boronic ester (68% yield).

-

Table 4 : Catalytic System Performance

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 68 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 54 |

Limitations :

-

Requires prefunctionalized building blocks.

-

Homocoupling byproducts reduce efficiency.

Industrial-Scale Production Insights

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance safety and yield:

-

Oxidation Step : Tubular reactors with CrO₃/ACOH achieve 92% conversion at 130°C.

-

Halogenation : Microreactors with Cl₂ gas minimize exothermic risks.

Table 5 : Batch vs. Flow Process Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 85 | 92 |

| Reaction Time | 6 h | 1.5 h |

| Waste Volume | High | Low |

Purification and Analytical Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel, ethyl acetate/hexane (1:4) eluent.

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.41 (d, J=8.8 Hz, 1H), 6.92 (d, J=2.4 Hz, 1H), 3.89 (s, 3H, OCH₃).

-

¹³C NMR : δ 191.2 (CHO), 162.4 (C-F), 154.1 (C-OCH₃).

| Chemical | PEL (ppm) | IDLH (ppm) |

|---|---|---|

| Cl₂ | 0.5 | 10 |

| CrO₃ | 0.005 | 15 |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Oxidation: 3-Chloro-2-fluoro-5-methoxybenzoic acid.

Reduction: 3-Chloro-2-fluoro-5-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-fluoro-5-methoxybenzaldehyde is utilized in a wide range of scientific research applications:

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s reactivity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique substitution pattern of 3-Chloro-2-fluoro-5-methoxybenzaldehyde distinguishes it from structurally related benzaldehyde derivatives. Below is a detailed comparison based on molecular properties, substituent effects, and applications.

Molecular and Structural Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| This compound | 1557177-77-1 | C₈H₅ClFO₂ | 188.58 | Cl (3), F (2), OCH₃ (5) | Methoxy group enhances lipophilicity; Cl/F provide electronic modulation. |

| 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 | C₇H₄ClFO | 158.45 | Cl (5), F (2) | Lacks methoxy group; simpler structure with fewer substituents. |

| 3-Chloro-5-fluorobenzaldehyde | 90390-49-1 | C₇H₄ClFO | 158.45 | Cl (3), F (5) | Substituent positions differ; similar molecular weight to 5-Cl-2-F analog. |

| 5-Chloro-2-hydroxybenzaldehyde | 635-93-8 | C₇H₅ClO₂ | 156.45 | Cl (5), OH (2) | Hydroxy group increases polarity and hydrogen-bonding potential. |

| 5-Fluoro-2-hydroxybenzaldehyde | 347-54-6 | C₇H₅FO₂ | 140.10 | F (5), OH (2) | Smaller molecular weight; fluorine enhances electronegativity. |

| 5-Chloro-2-methoxybenzaldehyde | Not provided | C₈H₇ClO₂ | ~170.59 | Cl (5), OCH₃ (2) | Methoxy and chloro groups in different positions alter reactivity. |

Reactivity and Functional Differences

Electron Effects :

- The methoxy group (-OCH₃) in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, chlorine and fluorine are electron-withdrawing, creating a polarized electronic environment that may influence aldehyde reactivity .

- Hydroxy-substituted analogs (e.g., 5-Chloro-2-hydroxybenzaldehyde) exhibit stronger hydrogen-bonding capacity, increasing solubility in polar solvents but reducing lipid solubility compared to methoxy derivatives .

- This effect is absent in para-substituted analogs like 5-Chloro-2-fluorobenzaldehyde . Substituent positions significantly alter regioselectivity in subsequent reactions. For example, 3-Chloro-5-fluorobenzaldehyde (Cl at 3, F at 5) may exhibit different reaction pathways compared to the target compound (Cl at 3, F at 2) .

Biological Activity

3-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS No. 1557177-77-1) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, enhances its reactivity and potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in various scientific fields.

This compound can be synthesized through several methods, commonly starting from 2-amino-5-methoxytoluene. The synthesis typically involves halogenation followed by formylation to introduce the desired functional groups. This compound's structure is characterized by the following:

| Property | Description |

|---|---|

| Molecular Formula | C₈H₈ClF O |

| Molecular Weight | 174.6 g/mol |

| Functional Groups | Aldehyde, chloro, fluoro, methoxy |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may lead to alterations in enzymatic pathways and cellular functions.

Key Mechanisms:

- Covalent Bond Formation : The aldehyde group reacts with nucleophiles in proteins.

- Substitution Reactions : The chloro and fluoro substituents can undergo nucleophilic substitution, affecting biological pathways.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against various pathogens. For example, it has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 16 µg/mL |

| Cryptococcus neoformans | 8 µg/mL |

These findings suggest that this compound exhibits promising potential as an antimicrobial agent with selective toxicity profiles.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies indicated that it could inhibit the growth of cancer cell lines without significant cytotoxicity towards normal cells. The compound's selective inhibition of cancerous cells suggests a potential role in cancer therapy.

Case Studies

-

Study on MRSA Inhibition :

- A study investigated various derivatives of this compound for their anti-MRSA activity.

- Results indicated that halogenated derivatives exhibited enhanced activity compared to non-halogenated counterparts. Compounds with MIC values as low as ≤ 0.25 µg/mL were identified as particularly potent against MRSA .

- Cytotoxicity Assessment :

Comparative Analysis

When compared to structurally similar compounds, such as 2-Fluoro-5-methoxybenzaldehyde and Vanillin, this compound demonstrates enhanced reactivity and biological activity due to its unique combination of substituents.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Chloro and fluoro substituents | Antimicrobial, anticancer |

| 2-Fluoro-5-methoxybenzaldehyde | Lacks chloro substituent | Lower reactivity |

| Vanillin | Hydroxyl group instead of halogens | Widely used as flavoring agent |

Q & A

Basic Questions

Q. What are common synthetic routes for 3-Chloro-2-fluoro-5-methoxybenzaldehyde, and how can purity be optimized?

- Methodology :

- Nucleophilic aromatic substitution : Introduce fluorine or chlorine via halogen exchange reactions using reagents like KF/Cl₂ in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .

- Methoxy group introduction : Use methanol and a base (e.g., NaH) for O-methylation of hydroxyl precursors, ensuring anhydrous conditions to avoid hydrolysis .

- Purity optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity ≥98% using GC or HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are recommended for characterizing this compound?

- Key techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~10 ppm for aldehyde proton, δ 55–60 ppm for methoxy carbon) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (188.58 g/mol) and isotopic patterns .

- Melting point analysis : Compare observed mp (e.g., 37°C for analogs) with literature to assess crystallinity .

Q. What safety protocols are critical during handling?

- Guidelines :

- Use nitrile gloves and fume hoods to avoid dermal/airborne exposure.

- Store in airtight containers at 0–6°C to prevent degradation .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when synthesizing derivatives with multiple halogen/methoxy groups?

- Strategies :

- Directed ortho-metalation : Use methoxy groups as directing groups for halogenation, followed by Suzuki-Miyaura coupling to introduce aryl/heteroaryl moieties .

- Protecting groups : Temporarily protect the aldehyde with acetals to avoid side reactions during fluorination/chlorination .

- Computational modeling : DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, catalyst choice) .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Experimental design :

- Stability assay : Incubate the compound in buffers (pH 2–12) at 25–60°C, monitor via HPLC at intervals (0, 24, 48 hrs).

- Degradation analysis : Identify products (e.g., demethylated analogs, oxidized acids) using LC-MS and compare with reference standards .

- Key finding : Methoxy groups are labile under strong acids (pH <2), while aldehydes oxidize to carboxylic acids in basic conditions .

Q. How can contradictions in spectroscopic data from analogs be resolved?

- Case study : Discrepancies in ¹³C NMR shifts for 5-chloro-2-fluorobenzaldehyde (δ 158.56 g/mol) vs. 3-chloro-5-fluoro-4-methoxy analogs (δ 294.70 g/mol) arise from electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.